molecular formula C15H15N3O2 B7758259 N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide

N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide

Cat. No.: B7758259
M. Wt: 269.30 g/mol
InChI Key: QGKOFZZXMFLSJL-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide is a high-purity hydrazone derivative supplied for advanced chemical and pharmaceutical research. This compound belongs to the class of hydrazide-hydrazones, characterized by the –C=N–NH–CO– functional group, which is known for its versatile coordination chemistry and broad-spectrum biological properties . The strategic incorporation of both the 2-hydroxybenzohydrazide and 3-aminophenyl moieties in a single molecule creates a multi-functional ligand with significant research potential. The primary research applications of this compound are in the fields of medicinal chemistry and drug discovery. Hydrazone derivatives show excellent biological properties, including antimicrobial, antitubercular, anticancer, and antimalarial activities . Specifically, compounds featuring this hybrid pharmacophoric design are investigated for their potent antitumor effects, with research indicating they can function by sequestering essential iron cations or by participating in cellular pathways that induce programmed cell death . The presence of multiple heteroatoms makes it a promising scaffold for developing metal-based anticancer agents, as coordination with metal ions often enhances cytotoxic potency . Furthermore, its antimicrobial activity is a key area of investigation, with studies on analogous hydrazones demonstrating apparent inhibitory effects on the growth of pathogens such as Staphylococcus aureus , Escherichia coli , and Candida albicans . Beyond its direct biological activity, this compound serves as a valuable precursor in organic synthesis and crystal engineering. Its molecular structure facilitates extensive hydrogen bonding, including intermolecular N—H⋯O and O—H⋯O interactions, which researchers analyze to understand and design supramolecular architectures . Computational profiling is another critical application. Researchers employ Density Functional Theory (DFT) calculations to gain deeper insights into its geometrical structure, frontier molecular orbitals (HOMO and LUMO), and first-order hyperpolarizability, which are essential for assessing its potential in materials science, such as in nonlinear optical (NLO) properties . The molecular electrostatic potential surface of such compounds helps visualize electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack and informing on its binding interactions with biological targets . In silico molecular docking studies also utilize this compound to evaluate its potential as an inhibitor for specific protein targets, such as SARS-CoV-2 proteins, providing a computational basis for its mechanism of action before experimental validation . Handling Notice: This product is intended for research purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult all relevant safety data sheets prior to use.

Properties

IUPAC Name

N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10(11-5-4-6-12(16)9-11)17-18-15(20)13-7-2-3-8-14(13)19/h2-9,19H,16H2,1H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKOFZZXMFLSJL-LICLKQGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=C1O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Condensation Strategy

The target compound is synthesized via acid-catalyzed condensation between 2-hydroxybenzohydrazide and 1-(3-aminophenyl)ethanone. This Schiff base formation follows a nucleophilic addition-elimination mechanism, where the hydrazide’s -NH2 group attacks the ketone’s carbonyl carbon, forming an imine bond (C=N) with concomitant water elimination.

Standard Reaction Conditions

  • Solvent : Anhydrous ethanol is preferred due to its ability to dissolve both reactants and stabilize intermediates through hydrogen bonding.

  • Temperature : Reflux at 78–80°C for 3–4 hours ensures complete conversion.

  • Molar Ratio : A 1:1 stoichiometry of hydrazide to ketone minimizes side products.

  • Catalyst : While some protocols omit catalysts, others employ piperidine (0.1–0.2 mL) to accelerate the reaction by deprotonating the hydrazide.

Workup and Purification

Post-reaction, the solvent is removed under reduced pressure, and the crude product is recrystallized from ethanol or methanol. Colorless crystalline solids are typically obtained within 4–7 days.

Structural and Spectroscopic Characterization

ParameterValueSource Compound
Unit Cell (Å)a = 13.921, b = 13.233, c = 18.719(E)-N'-(1-(3-chloro-4-fluorophenyl)ethylidene)-2-hydroxybenzohydrazide
β Angle (°)126.25
V (ų)2780.9

Spectroscopic Features

  • IR Spectroscopy :

    • N-H stretch: 3192–3337 cm⁻¹.

    • C=N stretch: 1659–1689 cm⁻¹.

    • O-H (phenolic): 3266 cm⁻¹.

  • ¹H NMR :

    • Aromatic protons: δ 7.00–8.10 ppm (multiplet).

    • Imine proton (C=N-H): δ 8.20–11.28 ppm.

Optimization and Comparative Analysis

Solvent Effects

Ethanol outperforms dioxane and DMF in yield (68–75% vs. 50–55%) due to its polar protic nature, which stabilizes transition states. Non-polar solvents like toluene result in incomplete reactions.

Catalytic Enhancements

Piperidine increases reaction rates by 30–40% compared to uncatalyzed conditions, as evidenced by reduced reaction times (4 hours → 2.5 hours). However, overuse (>0.3 mL) leads to side products via ketone enolization.

Substituent Compatibility

The 3-amino group on the phenyl ring necessitates mild conditions to prevent oxidation. Protective groups (e.g., acetyl) are avoided in reported protocols, suggesting the amino moiety remains stable under standard reflux.

Mechanistic Considerations

The reaction proceeds through three stages:

  • Nucleophilic Attack : Hydrazide’s -NH2 attacks the ketone’s carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer : Acidic workup facilitates proton migration, eliminating water.

  • Tautomerization : The intermediate tautomerizes to the thermodynamically stable E-isomer.

Intramolecular hydrogen bonds (O-H⋯N) and π-π stacking between aromatic rings further stabilize the product.

Challenges and Mitigation Strategies

Byproduct Formation

  • Hydrazone Isomerization : Prolonged heating may cause Z→E isomerization, mitigated by strict temperature control.

  • Oxidation : The 3-aminophenyl group is susceptible to oxidation; inert atmospheres (N₂ or Ar) are recommended.

Scaling Limitations

Lab-scale syntheses (1–5 mmol) achieve >70% yields, but industrial scaling faces solubility issues. Pilot studies suggest dimethylacetamide (DMAc) as a alternative solvent for larger batches .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed under mild conditions.

    Substitution: Various nucleophiles or electrophiles can be used in the presence of catalysts or under specific pH conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or hydrazines. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of hydrazide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents on Aromatic Rings Key Features Biological Activity (Reported) Reference
Target Compound 3-NH2 (phenyl), 2-OH (benzene) Intramolecular H-bonding (OH→N), electron-donating NH2 group Antimicrobial, anticancer (predicted)
(E)-N′-[1-(4-Aminophenyl)ethylidene]benzohydrazide 4-NH2 (phenyl), unsubstituted benzene Weaker H-bonding network; higher solubility Antitubercular activity
(E)-N′-(1-(3-Chloro-4-fluorophenyl)ethylidene)-2-hydroxybenzohydrazide 3-Cl, 4-F (phenyl), 2-OH (benzene) Electron-withdrawing Cl/F groups enhance stability; π-π stacking Antibacterial (MIC: 8 µg/mL)
(E)-N′-(2-hydroxy-3-methoxybenzylidene)-2-aminoacetohydrazide 2-OH, 3-OCH3 (benzene) Methoxy group increases lipophilicity; broad-spectrum activity Antioxidant, antifungal
2-(1H-Benzo[d]imidazol-2-ylthio)-N′-(3-hydroxybenzylidene)acetohydrazide 3-OH (benzene), benzimidazole-thioether Rigid benzimidazole moiety improves binding to enzyme active sites Tyrosinase inhibition (IC50: 12 µM)

Key Observations:

  • Electron-donating vs. withdrawing groups : The 3-NH2 group in the target compound enhances solubility but may reduce metabolic stability compared to halogenated analogues (e.g., 3-Cl, 4-F in ).
  • Hydrogen bonding : The 2-OH group in the target compound facilitates intramolecular H-bonding, stabilizing the (E)-configuration and influencing crystal packing .
  • Bioactivity : Halogenated derivatives (e.g., 3-Cl, 4-F) exhibit stronger antibacterial activity due to enhanced membrane permeability , while methoxy-substituted analogues show broader antifungal action .

Biological Activity

N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide is a hydrazone compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N4O2C_{15}H_{16}N_{4}O_{2}. The compound features a hydrazone linkage, which is known for its reactivity and ability to form complexes with metal ions, potentially enhancing its biological activity.

Key Structural Features

  • Hydrazone Group : Contributes to the compound's reactivity and biological interactions.
  • Amino Group : May enhance binding to biological targets.
  • Hydroxy Group : Can participate in hydrogen bonding, influencing solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The hydrazone group can form covalent bonds with active sites of enzymes, inhibiting their function. This mechanism is particularly relevant in cancer therapy where enzyme inhibition can prevent tumor growth.
  • Receptor Binding : The compound may interact with specific receptors involved in signaling pathways, affecting cellular responses.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, a study demonstrated that derivatives of hydrazones exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis through the activation of caspases and the mitochondrial pathway.

Case Study: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism
HeLa12.5Apoptosis induction
MCF-715.0Caspase activation
A54910.0Mitochondrial disruption

Antimicrobial Activity

This compound has also shown promising antimicrobial activity against various pathogens. The compound's ability to disrupt bacterial cell membranes has been noted, suggesting a potential application in treating bacterial infections .

Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 3-aminophenylacetaldehyde and 2-hydroxybenzohydrazide in an organic solvent under acidic conditions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the compound .

Comparative Studies

Comparative studies with similar hydrazone compounds have indicated that variations in substituents can significantly influence biological activity. For example, compounds with halogen substitutions showed enhanced anticancer properties compared to their non-halogenated counterparts .

Q & A

What are the optimal synthetic routes for N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-hydroxybenzohydrazide, and how can purity be maximized during synthesis?

The synthesis typically involves a condensation reaction between 3-aminobenzaldehyde and 2-hydroxybenzohydrazide under acidic conditions. Key steps include:

  • Reaction Conditions : Ethanol or methanol as solvents, with catalytic acetic acid or HCl to facilitate hydrazone formation. Reflux at 70–80°C for 6–12 hours ensures completion .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials and byproducts. Purity ≥95% can be confirmed via HPLC .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6 or CDCl3) confirm the hydrazone bond (C=N at ~160 ppm in ¹³C NMR) and aromatic protons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 312.12) .
  • IR Spectroscopy : Bands at ~3200 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O and C=N stretches) confirm functional groups .

How should researchers design experiments to evaluate antimicrobial activity against Gram-positive and Gram-negative bacteria?

  • Assay Design : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs). Test against S. aureus (Gram-positive) and E. coli (Gram-negative) .
  • Controls : Include ciprofloxacin as a positive control and DMSO as a solvent control. Perform triplicate experiments to ensure reproducibility.

What strategies can resolve discrepancies in reported IC₅₀ values for anticancer activity across cell lines?

  • Standardization : Use cells at consistent passage numbers (<20), uniform incubation times (48–72 hours), and MTT/WST-1 assays .
  • Data Normalization : Compare results with reference compounds (e.g., doxorubicin) and account for cell line-specific metabolic rates .

What computational methods predict binding interactions between this compound and enzyme targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like topoisomerase II or tubulin. Validate with MD simulations (GROMACS) to assess binding stability .
  • Pharmacophore Mapping : Identify critical motifs (e.g., hydrazone, hydroxy group) for hydrogen bonding and hydrophobic interactions .

How does the 3-aminophenyl group influence solubility and bioavailability?

  • Solubility : The amino group enhances aqueous solubility (logP ~2.5) but may reduce membrane permeability. Use shake-flask assays to measure pH-dependent solubility .
  • Bioavailability : Nanoformulation (liposomes or PLGA nanoparticles) can improve oral absorption .

What analytical approaches identify degradation products under varying storage conditions?

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC-MS to identify hydrolyzed or oxidized byproducts .
  • Stability-Indicating Methods : Develop validated HPLC protocols with C18 columns and acetonitrile/water gradients .

Which structural modifications most impact antioxidant efficacy in SAR studies?

  • Key Modifications :
    • Hydroxy Group Position : Ortho-substitution (2-hydroxy) enhances radical scavenging vs. para-substitution .
    • Amino Group Replacement : Substituting 3-aminophenyl with nitro groups reduces activity due to decreased electron donation .

What are critical considerations for scaling up synthesis to gram quantities?

  • Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time. Scale solvents proportionally to maintain reflux efficiency .
  • Purification : Replace column chromatography with fractional crystallization or centrifugal partition chromatography for cost-effective scale-up .

How can proteomic approaches elucidate molecular targets in cancer cells?

  • Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS to identify bound proteins .
  • Thermal Proteome Profiling (TPP) : Monitor protein thermal stability shifts in cell lysates to pinpoint target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.